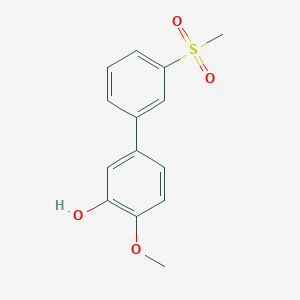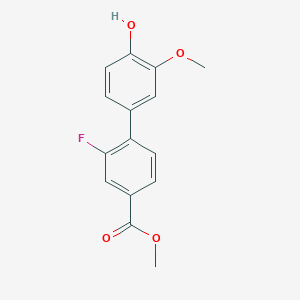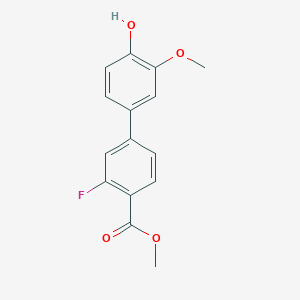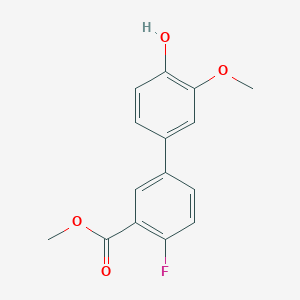
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% (2M5MSPP-95) is a chemical compound with a range of potential applications. It is a white, crystalline solid that is soluble in organic solvents such as methanol and ethanol, and has a melting point of around 100-105°C. 2M5MSPP-95 has been studied for its potential use in the synthesis of drugs, as a catalyst for organic reactions, and for its potential biological activities. In
Scientific Research Applications
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential use in the synthesis of drugs, as a catalyst for organic reactions, and for its potential biological activities. As a catalyst, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been used to catalyze the synthesis of several drugs, including the anticonvulsant drug gabapentin and the antihypertensive drug losartan. It has also been used to catalyze the synthesis of several other compounds, including the anti-inflammatory drug ibuprofen and the antimalarial drug artemether. In terms of its potential biological activities, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its antioxidant and anti-inflammatory activities.
Mechanism of Action
The exact mechanism of action of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radical, and hydrogen peroxide. It is also believed to have anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In animal studies, 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% has been shown to reduce oxidative stress, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, and to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is a relatively stable compound, and is relatively easy to synthesize. It is also relatively soluble in organic solvents, making it easy to use in lab experiments. However, it is important to note that 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is not soluble in water, and so it is not suitable for use in aqueous solutions.
Future Directions
The potential applications of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% are still being explored. Possible future directions for research include further studies on its potential antioxidant and anti-inflammatory activities, as well as its potential use as a catalyst for the synthesis of other compounds. Additionally, further studies could be conducted to investigate its potential therapeutic uses, such as its potential use in the treatment of diabetes and other metabolic disorders.
Synthesis Methods
2-Methoxy-5-(3-methylsulfonylphenyl)phenol, 95% is synthesized from the reaction between 4-methoxy-3-methylsulfonylphenol and 2-bromo-5-chlorophenol. This reaction is carried out in the presence of a base such as sodium hydroxide, and is followed by a series of purification steps to obtain the desired product. The purity of the compound can be determined by spectroscopic analysis, such as 1H-NMR, 13C-NMR, and IR spectroscopy.
properties
IUPAC Name |
2-methoxy-5-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-18-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)19(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZJEMMKRYVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685737 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261927-34-7 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
